2,6-Difluoro-4-methoxyphenylacetonitrile
Overview
Description
2,6-Difluoro-4-methoxyphenylacetonitrile is a chemical compound with the CAS Number: 886499-03-2 . It is available from various suppliers including Apollo Scientific Ltd and Thermo Scientific .
Molecular Structure Analysis
The molecular formula of this compound is C9H7F2NO . Its molecular weight is 183.15 . More detailed structural analysis would require specific spectroscopic data which is not available in the search results.Scientific Research Applications
Synthesis Methods and Chemical Reactions
- A study focused on improving the synthesis process of a related compound, 4-hydroxy-3-methoxyphenylacetonitrile, which shares structural similarities with 2,6-Difluoro-4-methoxyphenylacetonitrile. This research highlights a method that is simple and economical (Lai Yi-tian, 2012).
- Research on multicyclic poly(benzonitrile ether)s based on 1,1,1-Tris(4-hydroxyphenyl)ethane and isomeric difluorobenzonitriles, including 2,6-difluorobenzonitrile, explored the synthesis of completely soluble polyethers. This indicates potential applications in materials science (H. Kricheldorf et al., 2005).
- A novel synthetic route to substituted 2-amino-4-quinazolinones using 2,6-difluoro-4-methoxybenzonitrile was described, showcasing the chemical versatility and potential for creating diverse compounds (M. Fray et al., 2006).
Materials Science and Chemistry
- The compound was used in the synthesis of lipase-catalyzed transesterification products, indicating its role in the creation of optically pure compounds, which is significant in materials science (Sakai et al., 2000).
- A study on the conformational polymorphism and isomorphism of molecular rotors with fluoroaromatic rotators suggests potential applications of this compound in the study of molecular behaviors and structures (Braulio Rodríguez‐Molina et al., 2013).
Environmental and Industrial Applications
- The research on 2-aminobenzene-1,3-dicarbonitriles as corrosion inhibitors for steel in acidic conditions, while not directly involving this compound, demonstrates the broader context of using similar chemical compounds in industrial applications (C. Verma et al., 2015).
Photoreactivity and Electronic Properties
- The photoreactivity of similar compounds, like 2,6-difluoro-4-nitroanisole, with nucleophiles suggests that derivatives of this compound could be used in photoaffinity labeling, especially in protein studies (F. Casado et al., 1995).
Safety and Hazards
2,6-Difluoro-4-methoxyphenylacetonitrile is classified as harmful in contact with skin (H312), harmful if inhaled (H332), may cause respiratory irritation (H335), causes serious eye irritation (H319), and is toxic if swallowed (H301) . It should be handled with appropriate safety measures including wearing protective gloves, clothing, and eye/face protection .
Mechanism of Action
Mode of Action
It is known that the compound has some toxic effects, including acute toxicity (dermal and oral), respiratory tract irritation, and serious eye irritation .
Result of Action
The compound is known to be toxic if swallowed, harmful in contact with skin, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Difluoro-4-methoxyphenylacetonitrile . For instance, the compound should be used only outdoors or in a well-ventilated area to minimize respiratory irritation . Additionally, protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling the compound .
properties
IUPAC Name |
2-(2,6-difluoro-4-methoxyphenyl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c1-13-6-4-8(10)7(2-3-12)9(11)5-6/h4-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAUDGXIPNBTDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)CC#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401272874 | |
Record name | 2,6-Difluoro-4-methoxybenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401272874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886499-03-2 | |
Record name | 2,6-Difluoro-4-methoxybenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886499-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-4-methoxybenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401272874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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